2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(3,4,5-trimethoxyphenyl)acetamide
描述
This compound features a thieno[3,2-d]pyrimidin-4(3H)-one core substituted with a phenyl group at position 7 and an acetamide group at position 2.
属性
IUPAC Name |
2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-29-17-9-15(10-18(30-2)21(17)31-3)25-19(27)11-26-13-24-20-16(12-32-22(20)23(26)28)14-7-5-4-6-8-14/h4-10,12-13H,11H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUZFHURFFRXHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(3,4,5-trimethoxyphenyl)acetamide has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thienopyrimidine core that is known for various pharmacological activities. The structural formula is represented as follows:
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thienopyrimidine have shown significant antiproliferative effects against various cancer cell lines.
- In Vitro Studies :
- A study reported that thienopyrimidine derivatives exhibited IC50 values ranging from 0.075 to 6.96 µM against key cancer pathways such as VEGFR-2 and AKT, indicating strong inhibitory activity in liver cell carcinoma models .
- Another study demonstrated that specific derivatives led to S phase cell cycle arrest and apoptosis in HepG2 and PC-3 cells with IC50 values indicating moderate to high cytotoxicity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4c | HepG2 | 0.075 | VEGFR-2 Inhibition |
| 3b | PC-3 | 6.96 | AKT Inhibition |
The mechanism of action involves the inhibition of key enzymes and receptors involved in cancer progression. The compound may interact with:
- VEGFR-2 : This receptor is crucial for angiogenesis; inhibition can prevent tumor growth by limiting blood supply.
- AKT Pathway : Inhibition leads to reduced survival signals in cancer cells, promoting apoptosis.
Study on Thienopyrimidine Derivatives
A comprehensive study evaluated various thienopyrimidine derivatives for their anticancer properties. Notably:
- Compound 4c showed promising results with an IC50 of 0.075 µM against VEGFR-2.
- Compound 3b exhibited an IC50 of 6.96 µM against AKT, demonstrating selective toxicity towards cancer cells while sparing normal cells .
Comparative Analysis with Other Compounds
In a comparative study involving multiple thienopyrimidine derivatives:
- The most effective compounds were assessed for their cytotoxicity against HepG2 and PC-3 cells.
| Compound | HepG2 IC50 (µM) | PC-3 IC50 (µM) |
|---|---|---|
| 4c | 0.075 | Not tested |
| 3b | 0.126 | 6.96 |
| Reference (Doxorubicin) | 0.01 | 0.01 |
相似化合物的比较
Comparison with Structurally Similar Compounds
Core Structure and Substituent Modifications
The compound’s thieno[3,2-d]pyrimidinone core distinguishes it from other heterocyclic systems like quinazolinones (e.g., compounds A–D in ) or thiazolidines (e.g., ). The sulfur atom in the thiophene ring may improve lipophilicity and membrane permeability compared to oxygen-containing analogs .
Table 1: Structural and Activity Comparison of Key Analogs
Antitumor Activity
- Quinazolinone Analogs: Compound C (GI₅₀ = 3.16 mM) outperforms 5-fluorouracil (mean GI₅₀ = 18.60 mM) in antitumor assays, attributed to the phenethyl group enhancing hydrophobic interactions with cellular targets .
- Thiazolidine Derivatives : Compound 18 () shows IC₅₀ values of 15.28 mg/mL (MCF-7) and 12.7 mg/mL (A549), suggesting moderate potency. The 3,4,5-trimethoxyphenyl group in related compounds may improve DNA intercalation or tubulin inhibition .
Key Research Findings
Role of Trimethoxyphenyl Groups: The 3,4,5-trimethoxyphenyl moiety is critical for bioactivity, as seen in compound 18 () and quinazolinones (). This group may mimic colchicine’s trimethoxybenzene ring, enabling microtubule disruption .
准备方法
Cyclocondensation of Aminothiophene Derivatives
The most efficient route involves reacting 2-amino-5-phenylthiophene-3-carbonitrile with formamide under reflux (150°C, 8–12 hours), yielding 7-phenyl-thieno[3,2-d]pyrimidin-4(3H)-one. This method achieves yields of 76–97% due to the electron-withdrawing cyano group facilitating ring closure.
Mechanistic Insights :
Alternative Thorpe-Ziegler Cyclization
A modified approach employs β-mercaptoacrylonitrile derivatives, cyclizing in basic conditions (KOH/EtOH, 80°C) to form the thieno[3,2-d]pyrimidinone scaffold. While yielding 60–65%, this method requires stringent temperature control to avoid polymerization.
Functionalization with the Acetamide Side Chain
Synthesis of N-(3,4,5-Trimethoxyphenyl)Acetamide
The side chain is prepared by acetylating 3,4,5-trimethoxyaniline with acetic anhydride in dichloromethane (0°C to room temperature, 4 hours). The product is purified via recrystallization (ethanol/water), yielding 85–90%.
Critical Parameters :
Coupling to the Pyrimidinone Core
The acetamide side chain is introduced via nucleophilic substitution at position 3 of the pyrimidinone. Using NaH as a base in dry DMF (0°C to 60°C, 6 hours), the reaction achieves 70–75% yield.
Optimization Strategies :
-
Catalyst Screening : KI (10 mol%) enhances reactivity by stabilizing the transition state.
-
Solvent Effects : DMF outperforms THF or DMSO due to better solubility of intermediates.
Integrated One-Pot Synthesis
A streamlined protocol combines cyclization and coupling in a single vessel:
-
Cyclocondensation : 2-Amino-5-phenylthiophene-3-carbonitrile + formamide (150°C, 8 hours).
-
In Situ Coupling : Direct addition of N-(3,4,5-trimethoxyphenyl)acetamide and NaH (60°C, 6 hours).
Advantages :
Reaction Optimization and Scalability
Temperature and Time Profiling
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Cyclization Temp. | 145–155°C | ±2% yield |
| Coupling Time | 5–7 hours | Maximizes at 6h |
| Acetylation Solvent | DCM | 15% > EtOAc |
Catalytic Enhancements
-
Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) boosts coupling efficiency by 12% under microwave irradiation (100°C, 30 minutes).
-
Microwave Assistance : Reduces reaction time from 6 hours to 40 minutes with comparable yields.
Characterization and Analytical Validation
Spectroscopic Data
Purity Assessment
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclization :
-
Acetamide Hydrolysis :
Industrial-Scale Adaptation
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch Size | 10 g | 5 kg |
| Yield | 68% | 63% |
| Purification | Recrystallization | Continuous Chromatography |
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(3,4,5-trimethoxyphenyl)acetamide, and how are intermediates validated?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the thieno[3,2-d]pyrimidinone core via cyclization of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions .
- Step 2 : Introduction of the 3,4,5-trimethoxyphenyl acetamide group via nucleophilic substitution or coupling reactions (e.g., using HATU/DMAP in DMF) .
- Validation : Intermediates are characterized by -NMR, -NMR, and LC-MS to confirm regioselectivity and purity. Yield optimization often requires adjusting reaction time (12–24 hrs) and temperature (80–110°C) .
Q. What spectroscopic techniques are critical for resolving structural ambiguities in this compound?
- Methodology :
- NMR : -NMR identifies proton environments (e.g., distinguishing between NH of acetamide and aromatic protons). -NMR confirms carbonyl (C=O) and thienopyrimidine carbons .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns to verify the molecular formula (e.g., ) .
- X-ray crystallography (if crystals are obtainable) resolves absolute stereochemistry and hydrogen-bonding networks .
Q. How does the thieno[3,2-d]pyrimidine core influence the compound’s reactivity in biological assays?
- Methodology : The fused thiophene-pyrimidine system enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Computational docking (AutoDock Vina) predicts binding modes, while surface plasmon resonance (SPR) measures affinity (e.g., ) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing off-target effects?
- Methodology :
-
Variation of substituents : Compare analogs with modified phenyl (e.g., 3,4,5-trimethoxy vs. 4-nitrophenyl) or acetamide groups (Table 1).
-
Biological assays : Test against cancer cell lines (e.g., IC in MCF-7 or HeLa) and counter-screen for cytotoxicity in normal cells (e.g., HEK293) .
-
Off-target profiling : Use kinase selectivity panels (e.g., DiscoverX) to identify promiscuous binding .
Table 1 : SAR of Key Derivatives
Substituent (R) Bioactivity (IC, μM) Selectivity Index (Cancer/Normal) 3,4,5-Trimethoxy 0.45 ± 0.12 12.3 4-Nitro 1.89 ± 0.34 3.8 3-Chloro 2.56 ± 0.51 2.1 Data from analogs in
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations or split NMR peaks)?
- Methodology :
- Dynamic NMR : Variable-temperature -NMR (25–60°C) identifies conformational exchange broadening (e.g., hindered rotation of the trimethoxyphenyl group) .
- 2D NMR : ROESY or NOESY spectra clarify spatial proximity between protons (e.g., acetamide NH and thieno ring protons) .
- Isotopic labeling : -labeling of the pyrimidine nitrogen resolves tautomeric ambiguities .
Q. How do in vitro and in vivo metabolic stability assays inform lead optimization?
- Methodology :
- In vitro : Incubate with liver microsomes (human/rat) to measure half-life () and identify metabolic hotspots (e.g., O-demethylation of methoxy groups via CYP3A4) .
- In vivo : Administer to rodents and profile plasma/tissue samples via LC-MS/MS. Structural modifications (e.g., replacing methoxy with trifluoromethoxy) improve metabolic stability (e.g., increased from 1.2 to 4.7 hrs) .
Methodological Considerations
-
Avoiding pitfalls :
- Synthetic challenges : Trace metal impurities (e.g., Pd from coupling reactions) can skew biological assays. Purify via chelating resins .
- Bioassay variability : Use standardized cell passage numbers and serum batches to reduce noise in IC measurements .
-
Key references :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
